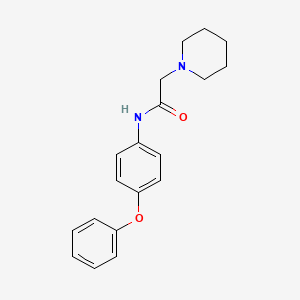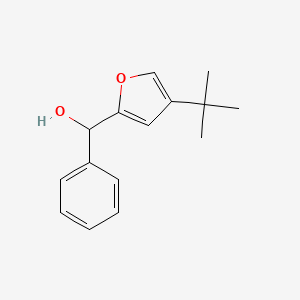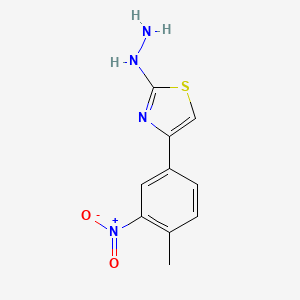
Methyl 2-chloro-4-propylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-4-propylbenzoate is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol . It is a derivative of benzoic acid, specifically a methyl ester, where the benzoic acid is substituted with a chlorine atom at the second position and a propyl group at the fourth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-propylbenzoate typically involves the esterification of 2-chloro-4-propylbenzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
2-chloro-4-propylbenzoic acid+methanolacid catalystMethyl 2-chloro-4-propylbenzoate+water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-4-propylbenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Ester hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-4-propylbenzoic acid and methanol.
Oxidation: The propyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ester hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products
Nucleophilic substitution: Substituted benzoates with different functional groups.
Ester hydrolysis: 2-chloro-4-propylbenzoic acid and methanol.
Oxidation: Carboxylic acids or aldehydes derived from the propyl group.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-4-propylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-chloro-4-propylbenzoate depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-chlorobenzoate: Similar structure but lacks the propyl group.
Methyl 4-propylbenzoate: Similar structure but lacks the chlorine atom.
Ethyl 2-chloro-4-propylbenzoate: Similar structure but has an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-chloro-4-propylbenzoate is unique due to the presence of both the chlorine atom and the propyl group, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents can provide distinct properties that are not observed in its similar compounds.
Eigenschaften
Molekularformel |
C11H13ClO2 |
|---|---|
Molekulargewicht |
212.67 g/mol |
IUPAC-Name |
methyl 2-chloro-4-propylbenzoate |
InChI |
InChI=1S/C11H13ClO2/c1-3-4-8-5-6-9(10(12)7-8)11(13)14-2/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
JYWCIJMCOHVZLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C=C1)C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


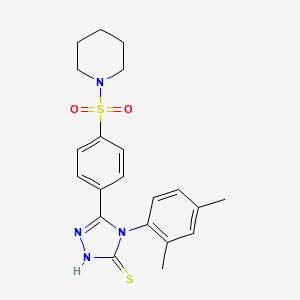
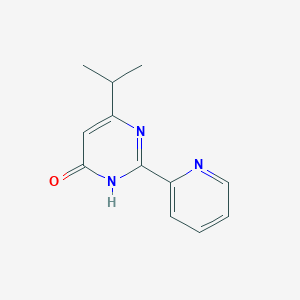
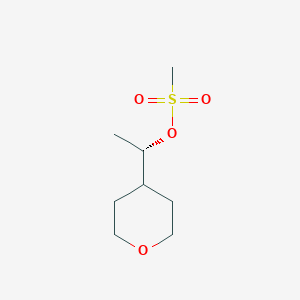
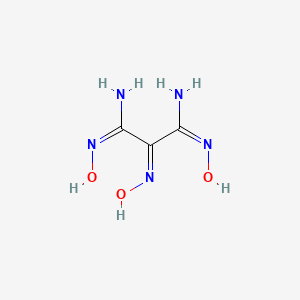
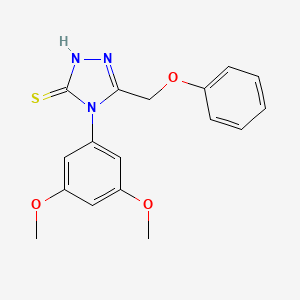
![Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B15052893.png)

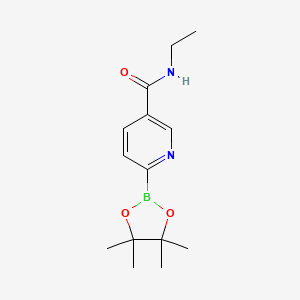
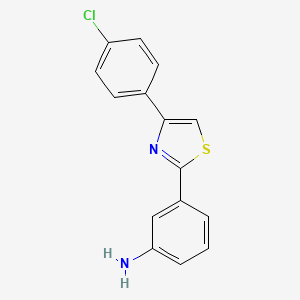
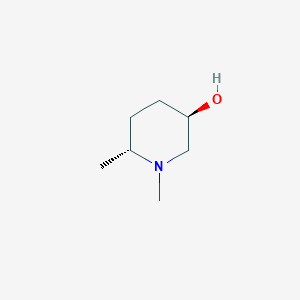
![8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B15052933.png)
